(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Description
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a bicyclic derivative featuring a fused furo[2,3-d][1,3]dioxol ring system. Key structural elements include:
- Stereochemistry: The 3aR,5R,6S,6aR configuration defines the spatial arrangement of substituents, critical for biological interactions.
- Functional Groups: A hydroxyl group at position 6, a pyridin-2-yl-pyrrolidinylmethyl group at position 5, and two methyl groups on the dioxolane ring.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-pyridin-2-ylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2)22-15-14(20)13(21-16(15)23-17)10-19-9-5-7-12(19)11-6-3-4-8-18-11/h3-4,6,8,12-16,20H,5,7,9-10H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBLMZLNSWKNT-IBEHDNSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=N4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CC=CC=N4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol (CAS Number: 1014404-85-3) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.
The molecular formula of the compound is with a molecular weight of 320.4 g/mol . The structure includes a tetrahydrofuran ring fused with a dioxolane ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1014404-85-3 |
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.4 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar in structure to this compound exhibit varying levels of antimicrobial activity. A study on related compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and yeast (Pichia pastoris), with minimal inhibitory concentrations (MIC) being notably lower for some derivatives .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Its unique structure may allow it to interact with specific enzymes involved in various biochemical pathways. For instance, compounds with similar frameworks have shown promise in inhibiting enzymes related to cancer and metabolic disorders .
The mechanism of action for this compound likely involves binding to specific receptors or enzymes. This interaction can modulate biological responses and lead to therapeutic effects. The precise molecular targets remain to be fully elucidated through further research.
Case Study 1: Antibacterial Screening
In a screening study involving various derivatives of similar compounds, it was found that certain modifications in the chemical structure significantly influenced antibacterial efficacy. For example:
| Compound | MIC against Bacillus subtilis | Structure Modification |
|---|---|---|
| Compound A | 25 μg/mL | Methoxy group addition |
| Compound B | 50 μg/mL | Dimethylamino group addition |
This highlights the importance of structural variations in enhancing biological activity .
Case Study 2: Enzyme Interaction
Another study explored the interaction of similar compounds with specific enzymes involved in metabolic pathways. It was observed that modifications leading to increased lipophilicity enhanced binding affinity to the target enzyme.
Comparison with Similar Compounds
Structural Analogues with Furo[2,3-d][1,3]dioxol Cores
Compound A : (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Key Differences :
- Substituent at position 5: A dioxolane group instead of pyridinyl-pyrrolidine.
- Stereochemistry: 5S vs. 5R configuration in the target compound.
- Properties :
Compound B : 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
- Key Differences :
- Core Structure: Furo[3,4-d][1,3]dioxol instead of furo[2,3-d][1,3]dioxol.
- Substituent: Phenyl-dihydrooxazole at position 3.
- Synthesis : Derived from isosorbide (46% yield), contrasting with the target compound’s likely multi-step coupling reactions .
Heterocyclic Derivatives with Pharmacological Relevance
Compound C : (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-tetrahydrofuran-3-ol
- Key Differences: Core: Tetrahydrofuran (non-fused) vs. fused furodioxol. Functional Groups: Fluorine atom and triazolopyrimidine substituent.
- Applications : Used in nucleoside analog synthesis for antiviral research, highlighting the role of heterocycles in drug design .
Compound D : 6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Key Differences :
- Core: Triazolothiadiazine instead of furodioxol.
- Substituents: Chlorophenyl and pyrazole groups.
- Activity : Demonstrates antimicrobial properties, emphasizing the importance of halogen and nitrogen-rich substituents .
Physicochemical and Spectroscopic Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
